Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2
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Overview
Description
Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 is a peptide hormone found in various insects. This hormone plays a crucial role in regulating energy metabolism by stimulating the synthesis of 1,2-diacyl-sn-glycerols in the fat body of insects like Manduca sexta . It is known for inducing a strong adipokinetic and hypertrehalosemic response, although it does not mobilize glycogen .
Preparation Methods
The synthesis of Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 is typically carried out using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA . Industrial production methods also rely on SPPS due to its efficiency and ability to produce high-purity peptides .
Chemical Reactions Analysis
Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of insecticides targeting metabolic pathways in pest insects
Mechanism of Action
The mechanism of action of Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 involves binding to specific receptors on the fat body cells of insects. This binding triggers a signaling cascade that activates enzymes responsible for the synthesis of 1,2-diacyl-sn-glycerols. These diacylglycerols are then released into the hemolymph, providing energy for various physiological processes . The molecular targets include G-protein coupled receptors and downstream signaling pathways involving protein kinase A (PKA) .
Comparison with Similar Compounds
Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 is unique due to its specific amino acid sequence and its role in lipid mobilization. Similar compounds include:
Red Pigment Concentrating Hormone (RPCH): Found in crustaceans and shares structural similarities with Adipokinetic Hormone, inducing similar physiological responses.
Proctolin: Another insect peptide hormone involved in muscle contraction and energy metabolism.
Diuretic Hormone: Regulates water balance and ion transport in insects.
These compounds highlight the diversity of peptide hormones in insects and their specialized functions in regulating physiological processes.
Biological Activity
Adipokinetic hormones (AKHs) are crucial neuropeptides in insects that primarily regulate energy metabolism by mobilizing lipid and carbohydrate reserves. The specific sequence of interest, Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH₂ , represents a variant of AKH found in several species, including Apis mellifera ligustica, Bombyx mori, Heliothis zea, and Manduca sexta. This article explores the biological activity of this compound, drawing from diverse research findings, case studies, and data tables.
Overview of Adipokinetic Hormones
AKHs are produced in the corpora cardiaca and are released into the hemolymph, where they exert their effects through G-protein coupled receptors (GPCRs) located on target cells. The primary functions of AKHs include:
- Mobilization of energy stores during periods of stress or starvation.
- Regulation of metabolic processes affecting growth, reproduction, and stress responses.
- Potential roles in immune response modulation.
The mechanism by which AKHs operate involves binding to specific receptors on adipocytes, triggering intracellular signaling pathways that lead to the breakdown of stored lipids and carbohydrates. Research indicates that the N-terminal and C-terminal regions of AKH peptides are critical for receptor interaction and activation. For instance, modifications at these termini can influence the peptide's stability and efficacy in eliciting a biological response .
1. Manduca sexta
In Manduca sexta, AKH plays a significant role in lipid metabolism. Studies have shown that AKH injections lead to increased levels of 1,2-diacyl-sn-glycerols in the fat body, which is essential for energy mobilization during development and stress .
2. Bombyx mori
In Bombyx mori, both AKH1 and AKH2 are involved in regulating energy homeostasis. Mutant studies indicate that larvae lacking functional AKH receptors exhibit significantly lower carbohydrate and lipid levels in the hemolymph, demonstrating the hormone's critical role in energy regulation .
3. Apis mellifera ligustica
In honeybees (Apis mellifera), AKH influences not only energy metabolism but also reproductive processes. Research suggests that AKH signaling is vital for maintaining body fat content and hemolymph sugar levels during periods of nutritional stress .
Case Study 1: Stress Response in Drosophila
A study on Drosophila melanogaster mutants lacking the Akh gene revealed that these flies were more resistant to starvation compared to wild types. This suggests that AKH signaling is critical for energy mobilization under stress conditions .
Case Study 2: Fecundity Enhancement
In a study examining the role of AKH in increasing fecundity among psyllids infected with Candidatus Liberibacter asiaticus (CLas), it was found that AKH signaling significantly enhanced lipid metabolism, indicating its potential role in reproductive success under stress conditions .
Data Tables
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRLBCPURJXBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N11O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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